3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-butoxybenzoyl)-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-2-3-10-24-16-7-4-13(5-8-16)19(22)17-12-14-11-15(21)6-9-18(14)25-20(17)23/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFQICCGOQBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-2H-Chromen-2-One
6-Chloro-2H-chromen-2-one is typically derived from the cyclization of 2-hydroxyacetophenone derivatives. A common route involves the chlorination of 2-hydroxyacetophenone using sulfuryl chloride (SO₂Cl₂) in dichloromethane, followed by intramolecular cyclization under acidic conditions. The reaction proceeds via the formation of a chloro-substituted intermediate, which undergoes dehydration to yield the chromenone core.
Key Reaction Conditions
Synthesis of 4-Butoxybenzoyl Chloride
4-Butoxybenzoyl chloride is synthesized through the reaction of 4-butoxybenzoic acid with thionyl chloride (SOCl₂). The process involves refluxing the acid with excess SOCl₂ in anhydrous toluene, followed by distillation to isolate the acyl chloride.
Optimization Note
-
Excess thionyl chloride ensures complete conversion, with yields exceeding 85%.
-
Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
Acylation of 6-Chloro-2H-Chromen-2-One
The central step in synthesizing the target compound is the Friedel-Crafts acylation of 6-chloro-2H-chromen-2-one with 4-butoxybenzoyl chloride.
Reaction Mechanism
The acylation proceeds via electrophilic substitution, where the acyl chloride is activated by a Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion. This ion attacks the electron-rich C-3 position of the chromenone ring, followed by deprotonation to restore aromaticity.
Reaction Equation
Standard Protocol
-
Molar Ratios : 1:1.2 (chromenone : acyl chloride)
-
Catalyst : Anhydrous AlCl₃ (1.5 equiv)
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
-
Temperature : Reflux (40°C for DCM, 80°C for 1,2-dichloroethane)
-
Duration : 6–8 hours
-
Workup : Quenching with ice-cold water, extraction with DCM, and drying over Na₂SO₄.
Yield Data
| Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 40°C | 65 | 92 |
| 1,2-Dichloroethane | 80°C | 72 | 89 |
Alternative Synthetic Routes
Direct Coupling Using DCC/HOBt
A peptide-coupling approach employs N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the acylation. This method avoids the use of Lewis acids and is suitable for acid-sensitive substrates.
Procedure
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of chromenone, acyl chloride, and AlCl₃ in DCM is irradiated at 100°C for 15 minutes, achieving a 70% yield.
Optimization of Reaction Parameters
Catalyst Screening
| Catalyst | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| AlCl₃ | DCM | 65 | <5% |
| FeCl₃ | DCM | 52 | 12% |
| ZnCl₂ | Toluene | 48 | 18% |
AlCl₃ remains the optimal catalyst due to its strong Lewis acidity and minimal side reactions.
Solvent Effects
Polar aprotic solvents like DCM enhance electrophile stability, while nonpolar solvents (toluene) reduce reaction rates.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1), yielding colorless crystals with a melting point of 142–144°C.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.47 (s, 1H, H-3), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 1.81–1.72 (m, 2H, CH₂), 1.52–1.43 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
-
ESI-MS : m/z 377.1 [M+H]⁺.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
-
Catalyst Recovery : AlCl₃ is corrosive and difficult to recycle. Alternatives like immobilized Lewis acids on silica gel are under investigation.
-
Solvent Selection : Switching to recyclable solvents (e.g., 2-methyltetrahydrofuran) improves sustainability.
-
Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Antioxidant Activity
- Electron-Withdrawing Groups : The 2-bromoacetyl substituent in 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) confers potent radical scavenging (85% DPPH inhibition), attributed to enhanced electron delocalization and hydrogen-bonding capacity .
- Amino-Thiazole Hybrids: 3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) shows moderate antioxidant activity (61%), likely due to the thiazole ring’s ability to stabilize free radicals .
Anti-Inflammatory Activity
Antimicrobial Activity
Structural Characterization
- Crystallographic Validation: Compounds like 3-(4-Chlorophenylimino)-dihydrothiazole-4-yl-6-chloro-2H-chromen-2-one (4h) are validated via NMR and HRMS, ensuring structural accuracy .
Substituent Impact Analysis
- Position 3 Modifications :
- Acyl Groups (e.g., Acetyl/Bromoacetyl) : Enhance antioxidant activity via radical stabilization.
- Heterocycles (e.g., Thiazole, Benzimidazole) : Improve target specificity (e.g., COX inhibition) and solubility.
- Position 6 Halogenation :
- Chlorine increases electronegativity, boosting antimicrobial potency; bromine offers similar effects but with greater steric bulk .
Biological Activity
3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its antibacterial, cytotoxic, and apoptotic activities, supported by data tables and case studies.
Antibacterial Activity
Recent studies have demonstrated that chromenone derivatives exhibit promising antibacterial properties. The evaluation of this compound against various bacterial strains revealed significant antibacterial activity.
Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) values for this compound were determined using the broth microdilution method. The results are summarized in Table 1.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 32 | 16 |
| Sulfisoxazole | 8 | 4 |
| Gentamicin | 1 | 0.5 |
The compound exhibited a robust inhibitory effect against both E. coli and S. aureus, indicating its potential as an antibacterial agent .
Cytotoxic Activity
Cytotoxicity assessments were performed using the MTT assay to evaluate the viability of various cell lines upon exposure to the compound.
IC50 Values
The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings are presented in Table 2.
| Compound | IC50 (µg/mL) against L929 Fibroblast Cells |
|---|---|
| This compound | 90 |
| Compound A | 139 |
| Compound B | 152 |
The IC50 value for this compound was found to be significantly lower than that of other tested compounds, suggesting a higher cytotoxic potential .
Apoptotic Activity
The apoptotic effects of the compound were investigated using flow cytometry, which measures cell death through annexin V staining.
Apoptosis Induction
The results indicated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. Specifically, approximately 30% of cells underwent apoptosis after treatment with this compound, as opposed to 5% in the control group.
Case Studies
A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with this compound showed a 50% reduction in bacterial load compared to untreated controls, supporting its potential therapeutic use in infectious diseases .
Q & A
Q. Table 1: Representative Reaction Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Malonic acid, PCl₃, ZnCl₂, 80°C | 65–75 | |
| 6-Chloro Introduction | NCS, DMF, 50°C | 85–90 | |
| Butoxybenzoyl Addition | 1-Bromobutane, K₂CO₃, DMF, 70°C | 60–70 |
Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 4.0–4.2 ppm for butoxy -OCH₂-) .
- IR : Stretching vibrations for C=O (1720–1680 cm⁻¹) and C-O (1250–1150 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL/SHELXS software ) to determine bond lengths, angles, and packing. For example, similar chromen-2-one derivatives exhibit monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.494 Å, b = 7.350 Å, c = 25.013 Å .
Q. Table 2: Crystallographic Data for Analogous Compounds
| Compound | Space Group | Unit Cell (Å) | Reference |
|---|---|---|---|
| 3-(2-Amino-thiazol-4-yl)-6-chloro-2H-CO | P2₁/c | a=12.494, b=7.350 | |
| 6-Chloro-4-(4-methylphenoxymethyl)-2H-CO | P2₁/c | a=9.872, b=10.521 |
Advanced: What strategies address contradictory data in biological activity assessments of chromen-2-one derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized Protocols : Uniform cell lines (e.g., HEPG2 for antitumor studies ) and concentrations (e.g., IC₅₀ values reported in µM ranges) .
- Control Experiments : Use of positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to isolate compound effects .
- Mechanistic Validation : Target-specific assays (e.g., enzyme inhibition kinetics for COX-2 or topoisomerase II) .
Example : Pyrazolo[1,5-a]pyrimidine derivatives showed IC₅₀ = 2.70 µM against HEPG2, while thiazoles required higher concentrations (IC₅₀ = 3.50 µM), highlighting substituent-dependent efficacy .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Tools like AutoDock Vina simulate ligand-receptor binding. For example, bromine substituents in 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one enhance hydrophobic interactions with kinase active sites .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, Br) with bioactivity. Chlorine at position 6 improves antimicrobial activity by 30% compared to unsubstituted analogs .
Advanced: What are the structure-activity relationships (SAR) for modifications at the 4-butoxybenzoyl group?
Methodological Answer:
- Butoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) enhance lipophilicity, improving membrane permeability (logP increases by ~1.5 units) .
- Electron-Withdrawing Groups : Substitution with halogens (e.g., Cl, Br) at the benzoyl ring boosts antibacterial activity (MIC reduced from 1.5 mg/mL to 0.75 mg/mL) .
Q. Table 3: Impact of Substituents on Bioactivity
Advanced: How can crystallographic data resolve ambiguities in tautomerism or polymorphism?
Methodological Answer:
- High-Resolution XRD : Differentiates tautomers (e.g., keto-enol forms) via bond length analysis (C=O vs. C-OH) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O/N hydrogen bonds) to confirm packing patterns .
Example : Warfarin analogs show tautomerism, but XRD data (e.g., C=O at 1.21 Å) confirms the dominant keto form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
